Cas no 10038-65-0 (dimethyl (2-oxoethyl)phosphonate)

Dimethyl (2-oxoethyl)phosphonate is a versatile organophosphorus compound characterized by its reactive carbonyl and phosphonate functional groups. This compound is particularly valued in organic synthesis for its role as a key intermediate in the preparation of α-keto phosphonates and other phosphorylated derivatives. Its structural features enable efficient participation in Horner-Wadsworth-Emmons (HWE) reactions, facilitating the synthesis of α,β-unsaturated carbonyl compounds. The compound’s stability and solubility in common organic solvents enhance its utility in multistep synthetic processes. Additionally, it serves as a precursor for biologically active molecules and agrochemicals. Its well-defined reactivity profile makes it a reliable choice for researchers in medicinal and materials chemistry.
dimethyl (2-oxoethyl)phosphonate structure
10038-65-0 structure
Product Name:dimethyl (2-oxoethyl)phosphonate
CAS No:10038-65-0
MF:C4H9O4P
MW:152.085622549057
CID:1126781
PubChem ID:11030014
Update Time:2025-05-27

dimethyl (2-oxoethyl)phosphonate Chemical and Physical Properties

Names and Identifiers

    • 2-dimethoxyphosphorylacetaldehyde
    • (dimethoxyphosphinyl)acetaldehyde
    • Formylmethylphosphonsaeure-dimethylester
    • 2-Oxo-aethylphosphonsaeure-dimethylester
    • Phosphonic acid, (2-oxoethyl)-, dimethyl ester
    • dimethyl 2-oxoethylphosphonate
    • dimethyl (2-oxoethyl)phosphonate
    • (2-oxo-ethyl)-phosphonic acid dimethyl ester
    • dimethoxyphosphonoacetaldehyde
    • CTK0G8885
    • (dimethoxyphosphinyl)acetaldehyde; Formylmethylphosphonsaeure-dimethylester; 2-Oxo-aethylphosphonsaeure-dimethylester; Phosphonic acid, (2-oxoethyl)-, dimethyl ester; dimethyl 2-oxoethylphosphonate; dimethyl (2-oxoethyl)phosphonate; (2-oxo-ethyl)-phosphonic acid dimethyl ester; dimethoxyphosphonoacetaldehyde; CTK0G8885;
    • Phosphonic acid, P-(2-oxoethyl)-, dimethyl ester
    • 10038-65-0
    • SCHEMBL4456048
    • DTXSID60452460
    • dimethyl(2-oxoethyl)phosphonate
    • EN300-1124912
    • Inchi: 1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3H,4H2,1-2H3
    • InChI Key: ZPGGPAAFPDZTLD-UHFFFAOYSA-N
    • SMILES: COP(OC)(CC=O)=O

Computed Properties

  • Exact Mass: 152.02387
  • Monoisotopic Mass: 152.02384576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6
  • LogP: 0.67120

dimethyl (2-oxoethyl)phosphonate Pricemore >>

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